
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N-((phenylamino)carbonyl)-, commonly known as BOC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of various enzymes and has shown promising results in the treatment of various diseases.
Mécanisme D'action
BOC inhibits the activity of enzymes by binding to their active sites. It forms a covalent bond with the amino acid residues in the active site, thereby preventing the substrate from binding to the enzyme. BOC has been found to be a potent inhibitor of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
BOC has been found to have various biochemical and physiological effects. It has been shown to reduce the growth of cancer cells by inhibiting the activity of carbonic anhydrase. BOC has also been found to have antiviral properties by inhibiting the activity of HIV protease. It has been studied for its potential use in the treatment of rheumatoid arthritis due to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BOC in lab experiments is its potency as an enzyme inhibitor. It has been found to be more potent than other commonly used enzyme inhibitors such as acetazolamide and sulfonamide. However, one of the limitations of using BOC is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For the study of BOC include the development of more potent analogs and the study of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of BOC involves the condensation of 4-hydroxycoumarin and sulfanilamide in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 4-nitrobenzaldehyde in the presence of sodium methoxide to obtain BOC. The overall yield of the synthesis process is around 60%.
Applications De Recherche Scientifique
BOC has been extensively studied for its potential therapeutic applications. It has been shown to inhibit various enzymes such as carbonic anhydrase, chymotrypsin, and trypsin. BOC has also been found to have anticancer, antiviral, and anti-inflammatory properties. It has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and rheumatoid arthritis.
Propriétés
Numéro CAS |
198649-70-6 |
|---|---|
Formule moléculaire |
C23H17N3O5S |
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
1-[4-[(4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea |
InChI |
InChI=1S/C23H17N3O5S/c27-22-16(15-31-21-9-5-4-8-20(21)22)14-24-17-10-12-19(13-11-17)32(29,30)26-23(28)25-18-6-2-1-3-7-18/h1-15H,(H2,25,26,28) |
Clé InChI |
IKVIPZVEJDJVOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=CC=CC=C4C3=O |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=COC4=CC=CC=C4C3=O |
Synonymes |
Benzenesulfonamide, 4-(((4-oxo-4H-1-benzopyran-3-yl)methylene)amino)-N -((phenylamino)carbonyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



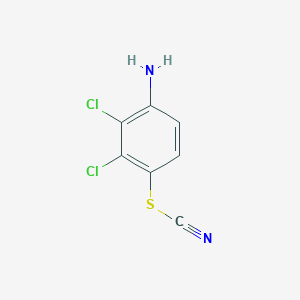
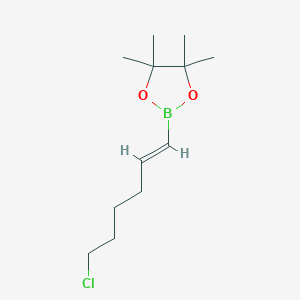
![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)
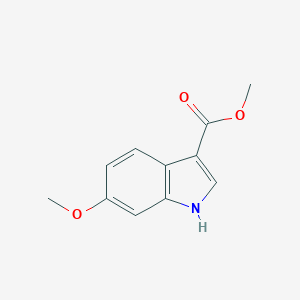
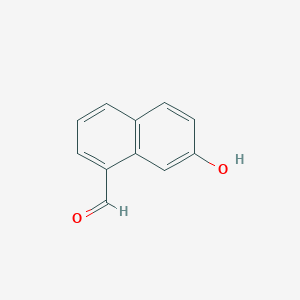
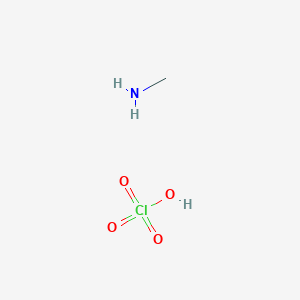
![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
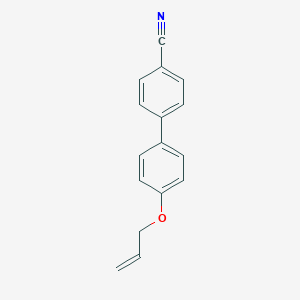
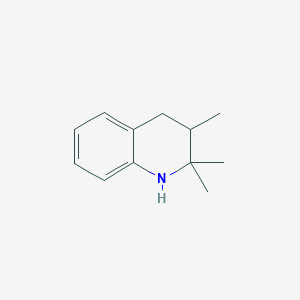


![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)

